5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an ethoxybenzylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by acidification.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Ethoxybenzylidene Moiety: The final step involves the condensation of the triazole derivative with 4-ethoxybenzaldehyde in the presence of an appropriate catalyst, such as piperidine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being studied for its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit key enzymes involved in bacterial cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties.
Properties
CAS No. |
478254-80-7 |
---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-15-8-6-12(7-9-15)11-19-22-16(20-21-17(22)24)13-4-3-5-14(18)10-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
YFOVNVVJRKUFNU-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.